REACTION_CXSMILES
|
N[C:2]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:21].[K+]>O>[OH:11][C:8]1[CH:9]=[CH:10][C:2]([I:21])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:2.3,4.5|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
aqueous solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
resulting in a clear solution, which
|
Type
|
CUSTOM
|
Details
|
yielding
|
Type
|
ADDITION
|
Details
|
suspension of white crystals
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Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
WAIT
|
Details
|
The resulting mixture, dark-brown in color, was kept at 90° C. for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
was kept at 4° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
affording dark red to brown crystals, which
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 100 mL
|
Type
|
ADDITION
|
Details
|
Activated charcoal (7 g) was added to the hot solution, which
|
Type
|
WAIT
|
Details
|
was held at 90° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The slurry, while hot, was filtered off
|
Type
|
FILTRATION
|
Details
|
using filter paper (retention, 10 μm)
|
Type
|
CUSTOM
|
Details
|
was kept at 4° C.
|
Type
|
CUSTOM
|
Details
|
resulting in faintly orange crystals, which
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CUSTOM
|
Details
|
dried in a desiccator at r.t
|
Type
|
CUSTOM
|
Details
|
Yield
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC=1C=CC(=C(C(=O)O)C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |